molecular formula C23H22N6O5 B2873497 N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207048-92-7

N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2873497
CAS No.: 1207048-92-7
M. Wt: 462.466
InChI Key: SWTQNTQLFAZCBR-UHFFFAOYSA-N
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Description

N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22N6O5 and its molecular weight is 462.466. The purity is usually 95%.
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Biological Activity

N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Furan ring : Known for its role in various biological activities.
  • Pyridazine moiety : Contributes to the compound's pharmacological properties.
  • Pyrazole and carboxamide groups : Enhance binding affinity to biological targets.

The molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of approximately 350.41 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The furan and pyridazine rings may interact with specific enzymes, modulating their activity. For instance, compounds with similar structures have shown inhibition of histone deacetylases (HDACs), which are critical in cancer biology.
  • Receptor Binding : The benzamide moiety can improve the compound's binding affinity to various receptors involved in signaling pathways related to inflammation and cancer.
  • Cell Cycle Modulation : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, potentially leading to apoptosis.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound:

  • In vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. For example, it was found to inhibit HepG2 liver cancer cells effectively.
Cell LineIC50 (µM)Reference
HepG21.30
MDA-MB-2315.00
A27803.00

Mechanistic Insights

  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in HepG2 cells, suggesting its potential as an anticancer agent.
  • Cell Cycle Arrest : The compound was shown to cause G2/M phase arrest in treated cells, indicating a mechanism that could hinder cancer cell proliferation.

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties:

  • COX Inhibition : Similar compounds have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Studies and Clinical Relevance

Several studies have explored the pharmacological profiles of related compounds:

  • HDAC Inhibitors : Compounds similar to this compound have been identified as potent HDAC inhibitors. For example, FNA (a structurally related compound) showed an IC50 of 95.48 nM against HDAC3, demonstrating the therapeutic potential of these derivatives in cancer treatment .
  • Combination Therapies : Research indicates that combining this compound with established chemotherapeutics could enhance overall efficacy, particularly in resistant cancer types.

Properties

IUPAC Name

N-[4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5/c1-28-14-17(23(27-28)33-2)22(32)25-16-7-5-15(6-8-16)21(31)24-11-12-29-20(30)10-9-18(26-29)19-4-3-13-34-19/h3-10,13-14H,11-12H2,1-2H3,(H,24,31)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTQNTQLFAZCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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